Ibezapolstat

Vue d'ensemble

Description

Ibezapolstat est un nouveau composé antibactérien développé par Acurx Pharmaceuticals. Il s'agit d'un inhibiteur de la polymérase ADN bactérienne IIIC de première classe, ciblant spécifiquement l'infection à Clostridioides difficile (ICD). Ce composé a montré des résultats prometteurs lors des essais cliniques, démontrant son efficacité dans le traitement de l'ICD tout en préservant le microbiote intestinal bénéfique .

Mécanisme D'action

Target of Action

Ibezapolstat is a novel, orally administered antibiotic that primarily targets the DNA polymerase IIIC enzyme . This enzyme is essential for replicative DNA synthesis in Gram-positive bacteria with a low G+C content . The primary target of this compound is Clostridioides difficile, a Gram-positive bacterium .

Mode of Action

This compound inhibits the bacterial DNA polymerase IIIC by interfering with the addition of guanine to the growing DNA chain . This unique mechanism of action disrupts the DNA replication process of the targeted bacteria, leading to their eradication .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in Gram-positive bacteria. By inhibiting the DNA polymerase IIIC enzyme, this compound disrupts the DNA synthesis process, leading to the death of the bacteria . This effect is selective for Gram-positive bacteria, sparing other beneficial bacteria in the microbiome .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetics. It is administered orally and achieves high concentrations in the colon, the primary site of Clostridioides difficile infection . This suggests that this compound is minimally absorbed, leading to high colonic and low systemic concentrations .

Result of Action

The action of this compound results in the eradication of Clostridioides difficile, leading to a clinical cure in patients with Clostridioides difficile infection . In addition to its antibacterial activity, this compound has been shown to have beneficial effects on the microbiome, including overgrowth of Actinobacteria and Firmicutes phylum species while on therapy .

Action Environment

The action of this compound is influenced by the environment within the human gut. The drug is designed to target Clostridioides difficile in the colon, where this bacterium causes infection . The efficacy of this compound may be enhanced by its ability to achieve high concentrations in the colon and its minimal systemic absorption . Furthermore, the selective action of this compound on Gram-positive bacteria helps to preserve the diversity of the gut microbiome, which may contribute to the overall health of the patient and reduce the risk of recurrence of Clostridioides difficile infection .

Analyse Biochimique

Biochemical Properties

Ibezapolstat plays a crucial role in biochemical reactions by inhibiting the bacterial DNA polymerase IIIC enzyme. This enzyme is essential for the replication of bacterial DNA, and its inhibition leads to the cessation of bacterial growth. This compound interacts specifically with DNA polymerase IIIC, preventing the addition of guanine to the growing DNA strand . This interaction is highly selective for Gram-positive bacteria with low G+C content, making this compound effective against Clostridioides difficile .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. This inhibition disrupts cell signaling pathways and gene expression, ultimately affecting cellular metabolism. In clinical studies, this compound has shown to reduce the proportion of Bacteroidetes phylum and increase the proportion of Firmicutes phylum in the fecal microbiome . This shift in microbial composition is associated with beneficial effects on gut health and reduced recurrence of Clostridioides difficile infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the DNA polymerase IIIC enzyme, inhibiting its activity. This inhibition prevents the addition of guanine to the DNA strand, halting DNA replication. This compound’s selective targeting of low G+C content Gram-positive bacteria ensures minimal impact on the host’s microbiome . Additionally, this compound has been shown to have minimal systemic exposure, with high concentrations in the colon, where Clostridioides difficile resides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity throughout the treatment period. In clinical studies, this compound showed rapid increases in alpha diversity in the fecal microbiome, which were maintained after the completion of therapy . This suggests that this compound has long-term beneficial effects on gut microbiota composition and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits Clostridioides difficile growth and reduces infection recurrence. At higher doses, there may be potential toxic or adverse effects. Clinical studies have shown that this compound is well-tolerated at the recommended dosage, with minimal adverse events reported .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA replication and repair. By inhibiting DNA polymerase IIIC, this compound disrupts the normal metabolic flux of bacterial cells, leading to cell death. The compound’s selective targeting of low G+C content Gram-positive bacteria ensures that it does not significantly affect the host’s metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It achieves high concentrations in the colon, where Clostridioides difficile resides, ensuring effective treatment of the infection. The compound’s minimal systemic exposure reduces the risk of adverse effects on other tissues and organs .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on DNA polymerase IIIC. The compound’s selective targeting ensures that it does not significantly affect the host’s cellular compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'Ibezapolstat implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse exacte et les conditions réactionnelles sont des informations exclusives détenues par Acurx Pharmaceuticals. On sait que le composé est synthétisé par une série de réactions organiques, y compris des substitutions nucléophiles et des cyclisations, dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle d'this compound implique probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Des détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles publiquement .

Analyse Des Réactions Chimiques

Types de réactions

Ibezapolstat subit principalement des réactions typiques des composés organiques, telles que :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions pour ces réactions sont généralement des températures et des pressions douces à modérées pour maintenir l'intégrité du composé .

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant les propriétés du composé .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la polymérase ADN bactérienne IIIC et ses effets sur la réplication bactérienne.

Biologie : Enquête sur son impact sur le microbiome intestinal et son potentiel à réduire la récurrence de l'ICD en préservant les bactéries bénéfiques

Médecine : Soumis à des essais cliniques pour le traitement de l'ICD, montrant une grande efficacité et un profil de sécurité favorable

Industrie : Potentiellement utilisé dans le développement de nouveaux agents antibactériens ciblant d'autres infections bactériennes à Gram positif

Mécanisme d'action

This compound exerce ses effets en inhibant la polymérase ADN bactérienne IIIC, une enzyme essentielle à la réplication de l'ADN bactérien. En interférant avec l'ajout de la guanine à la chaîne d'ADN en croissance, this compound arrête efficacement la réplication bactérienne. Ce mécanisme est spécifique aux bactéries à Gram positif à faible teneur en G+C, notamment Clostridioides difficile, ce qui en fait une thérapie ciblée pour l'ICD .

Applications De Recherche Scientifique

Ibezapolstat has several scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of bacterial DNA polymerase IIIC and its effects on bacterial replication.

Biology: Investigated for its impact on the gut microbiome and its potential to reduce CDI recurrence by preserving beneficial bacteria

Medicine: Undergoing clinical trials for the treatment of CDI, showing high efficacy and a favorable safety profile

Industry: Potentially used in the development of new antibacterial agents targeting other Gram-positive bacterial infections

Comparaison Avec Des Composés Similaires

Composés similaires

Vancomycine : Un antibiotique glycopeptidique utilisé pour traiter l'ICD mais avec un taux de récurrence plus élevé et un impact plus important sur le microbiome intestinal

Fidaxomicine : Un autre antibiotique utilisé pour l'ICD avec un mécanisme similaire mais des cibles moléculaires différentes

Métronidazole : Couramment utilisé pour l'ICD mais moins efficace dans les cas récurrents et avec des effets plus larges sur le microbiome

Unicité d'Ibezapolstat

This compound se démarque par son double effet consistant à éradiquer Clostridioides difficile tout en préservant le microbiote intestinal bénéfique. Cette propriété unique réduit la probabilité de récurrence de l'ICD et favorise un microbiome intestinal plus sain par rapport aux autres antibiotiques .

Propriétés

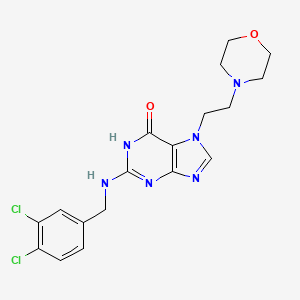

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGSGBKTODESHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275582-97-2 | |

| Record name | Ibezapolstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibezapolstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBEZAPOLSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

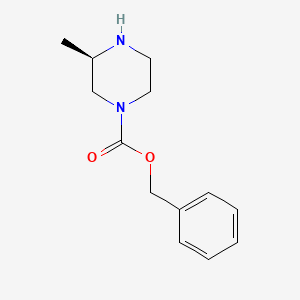

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

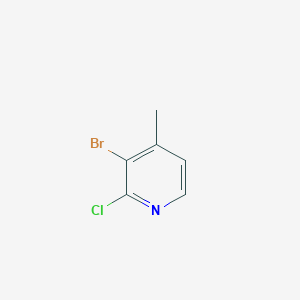

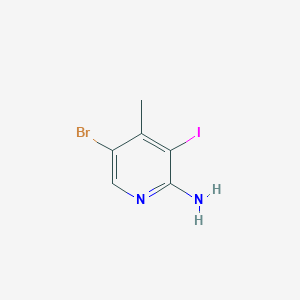

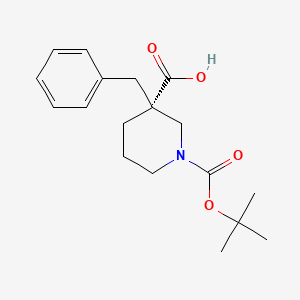

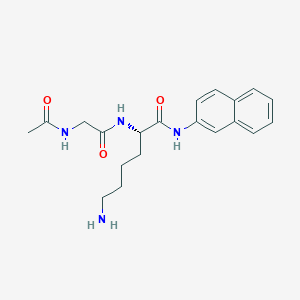

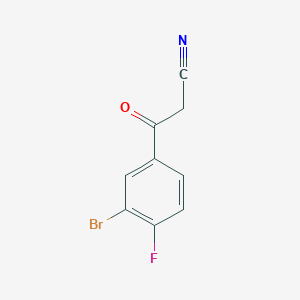

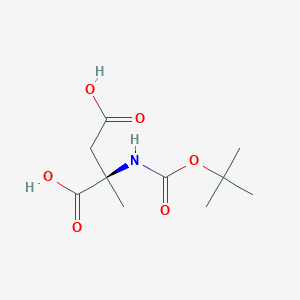

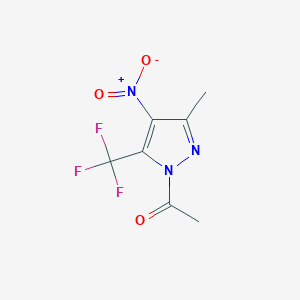

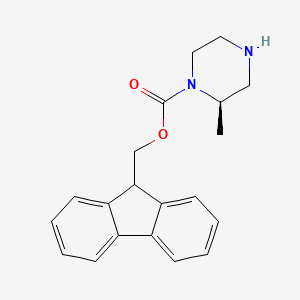

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)